Methyl dihydroabietate chemical properties and structure
Methyl dihydroabietate chemical properties and structure
An In-depth Technical Guide to Methyl Dihydroabietate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of methyl dihydroabietate, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Identity and Properties
Methyl dihydroabietate is the methyl ester of dihydroabietic acid, a derivative of abietic acid, which is a primary component of rosin (B192284) from coniferous trees.[1] It is a tricyclic diterpenoid that finds applications in various industries, including cosmetics, where it functions as a viscosity-controlling agent and emollient.[2][3]
Table 1: Chemical and Physical Properties of Methyl Dihydroabietate
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄O₂ | [4][5][6] |
| Molecular Weight | 318.50 g/mol | [4][5] |
| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | [4][7] |
| SMILES | CC(C)C1=C[C@@H]2CC[C@@H]3--INVALID-LINK--(CCC[C@@]3(C)C(=O)OC)C | [4] |
| InChI Key | MARRJGBPDCCAEK-FSAOVCISSA-N | [4] |
| Appearance | Clear, yellowish viscous liquid | [1] |
| Boiling Point | 368 - 389 °C (estimated) | [8][9] |
| Density | 1.025 g/mL (estimated) | [9] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, methanol, and toluene.[1] | [1] |
| Flash Point | 183.5 °C (estimated) | [8] |
Chemical Structure
The chemical structure of methyl dihydroabietate is characterized by a tricyclic diterpenoid backbone. The following diagram illustrates its molecular structure.
Caption: Chemical structure of methyl dihydroabietate.
Experimental Protocols
Synthesis of Methyl Dihydroabietate via Fischer Esterification
A common method for the synthesis of methyl dihydroabietate is the Fischer esterification of dihydroabietic acid with methanol, using a strong acid catalyst.
Materials:
-
Dihydroabietic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dihydroabietic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the methyl dihydroabietate into an organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude methyl dihydroabietate.
-
Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.
Analysis of Methyl Dihydroabietate by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of methyl dihydroabietate.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of terpenes or fatty acid methyl esters (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified methyl dihydroabietate in a suitable volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Parameters:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the peak corresponding to methyl dihydroabietate based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum will show a molecular ion peak (M⁺) at m/z 318.5 and characteristic fragmentation patterns.
-
Quantification can be performed by creating a calibration curve using standards of known concentrations.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and analysis of methyl dihydroabietate.
Caption: Workflow for the synthesis and analysis of methyl dihydroabietate.
Biological Activity
While detailed signaling pathways have not been extensively elucidated, preliminary studies suggest that methyl dihydroabietate exhibits some biological activities. It has been reported to possess antimicrobial and anti-inflammatory properties.[8] Further research is needed to understand the specific molecular mechanisms and signaling pathways involved in these activities.
This technical guide provides a foundational understanding of methyl dihydroabietate. For more specific applications and in-depth analytical data, consulting peer-reviewed scientific literature is recommended.
References
- 1. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]
- 2. methyl dehydroabietate, 1235-74-1 [thegoodscentscompany.com]
- 3. Methyl Dihydroabietate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 4. METHYL DEHYDROABIETATE CAS#: 1235-74-1 [m.chemicalbook.com]
- 5. Buy Methyl dihydroabietate | 33892-18-1 [smolecule.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Methyl dihydroabietate | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl dihydroabietate, 67893-02-1 [thegoodscentscompany.com]
- 9. methyl dihydroabietate [stenutz.eu]
